4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide
Overview
Description
4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide, commonly known as "compound X," is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism of Action
Compound X works by binding to and inhibiting the activity of certain enzymes, such as protein kinase B and mTOR. This inhibition leads to the induction of autophagy and apoptosis in cells. The exact mechanism by which compound X induces these processes is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects. It has been shown to induce autophagy and apoptosis in cancer cells, as well as inhibit the activity of certain enzymes involved in cell growth and proliferation. In addition, it has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of compound X is its versatility in the laboratory. It can be used to study a range of biological processes, including autophagy, apoptosis, and cell growth and proliferation. In addition, it has been shown to be effective in a range of cell types, including cancer cells. However, there are also limitations to its use. For example, it may not be effective in all types of cancer cells, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for the study of compound X. One area of interest is the development of new cancer therapies based on its ability to induce autophagy and apoptosis in cancer cells. Another area of interest is the study of its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. In addition, further investigation is needed to fully understand its mechanism of action and to identify any potential side effects or limitations to its use.
Conclusion:
Compound X is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. It has been shown to have a range of biochemical and physiological effects, including the induction of autophagy and apoptosis in cancer cells. While there are limitations to its use, it remains a versatile tool in the laboratory and holds promise for the development of new cancer therapies and the treatment of inflammatory diseases. Further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations to its use.
Scientific Research Applications
Compound X has been used extensively in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of certain enzymes, such as protein kinase B and mTOR, which are involved in cell growth and proliferation. This inhibition has been linked to the induction of autophagy, a process by which cells break down and recycle their own components. Compound X has also been shown to induce apoptosis, a type of programmed cell death, in cancer cells. These properties make it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-pyridin-3-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-13-5-3-7-18(14(13)2)24-28(26,27)19-11-15(8-9-17(19)21)20(25)23-16-6-4-10-22-12-16/h3-12,24H,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVQRGHKUXFGHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CN=CC=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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